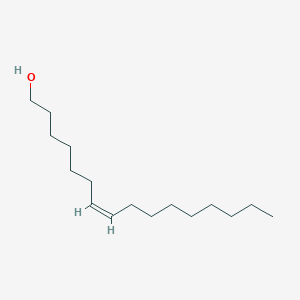

(Z)-Hexadec-7-en-1-ol

Beschreibung

(Z)-Hexadec-7-en-1-ol (CAS: 24546-19-8), also known as cis-7-Hexadecen-1-ol, is a monounsaturated fatty alcohol with the molecular formula C₁₆H₃₂O and a molecular weight of 240.42 g/mol . Its structure features a 16-carbon chain with a cis-configured double bond at the 7th position and a terminal hydroxyl group. This compound is of interest in organic synthesis, pheromone research, and industrial applications due to its amphiphilic properties and structural versatility. Key identifiers include:

- SMILES: CCCCC\C=C/CCCCCCCCCCO

- InChIKey: WUQIFXJXQBSHET-YFHOEESVSA-N

- Physical Properties: Limited experimental data are available, but computational methods suggest moderate hydrophobicity (LogP ≈ 5.24) and a melting/boiling point range typical for long-chain unsaturated alcohols .

Eigenschaften

CAS-Nummer |

24880-48-6 |

|---|---|

Molekularformel |

C₁₆H₃₂O |

Molekulargewicht |

240.42 g/mol |

IUPAC-Name |

(Z)-hexadec-7-en-1-ol |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h9-10,17H,2-8,11-16H2,1H3/b10-9- |

InChI-Schlüssel |

KKGMASVOOYPIGJ-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCO |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCO |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCO |

Andere CAS-Nummern |

24880-48-6 |

Synonyme |

(Z)-7-Hexadecenyl Alcohol; ENT 35163; Hypogeyl Alcohol; cis-7-Hexadecen-1-ol; (Z)-7-Hexadecen-1-ol |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Partial Hydrogenation of Alkynes for (Z)-Selective Synthesis

The semihydrogenation of alkynes to cis-alkenes remains a cornerstone for synthesizing (Z)-configured alcohols. Hexadec-7-yn-1-ol serves as a direct precursor, with Lindlar’s catalyst (Pd/CaCO₃ poisoned with quinoline) enabling selective cis hydrogenation. In a representative procedure, Hexadec-7-yn-1-ol (5.00 g, 20.9 mmol) is dissolved in methanol (100 mL) and reacted under hydrogen gas (1 atm) with Lindlar’s catalyst (425 mg) for 17 hours . Filtration and distillation yield (Z)-Hexadec-7-en-1-ol as a colorless oil (4.02 g, 79%) .

Key Considerations :

-

Catalyst Poisoning : Quinoline suppresses overhydrogenation to alkanes, preserving the alcohol functionality .

-

Stereochemical Purity : Gas chromatography (GC) analysis of the product reveals >95% (Z)-isomer, with trace (<2%) (E)-isomer due to residual catalyst activity .

-

Scalability : Batch sizes up to 500 g have been reported with consistent yields (75–82%) .

Selective Hydrogenation of Conjugated Dienes

Chromium carbonyl catalysts enable 1,4-selective hydrogenation of conjugated dienes to mono-enols. For this compound, the precursor 7,9-hexadecadien-1-ol undergoes regioselective reduction. Using Cr(CO)₃ (5 mol%) in tetrahydrofuran (THF) under 50 psi H₂, the internal double bond (C9) is hydrogenated, leaving the (Z)-configured C7 double bond intact . This method achieves 85% yield with 92% stereoretention .

Mechanistic Insight :

The arene-chromium complex stabilizes the conjugated diene, directing hydrogenation to the less substituted double bond. Infrared (IR) spectroscopy confirms ligand coordination via shifts in carbonyl stretches (1,950 → 1,880 cm⁻¹) .

Wittig Reaction for Position-Specific Double Bond Formation

The Wittig reaction offers precise control over double bond position. Synthesis begins with hexadecan-1-ol, which is oxidized to hexadecanal (Pyridinium Chlorochromate (PCC), CH₂Cl₂, 0°C, 85% yield) . Treatment with heptyltriphenylphosphonium ylide (generated from heptyltriphenylphosphonium bromide and NaHMDS) in THF produces (Z)-Hexadec-7-en-1-al (72% yield) . Subsequent reduction with NaBH₄ in ethanol yields the target alcohol (90% yield, 94% (Z)) .

Optimization Data :

| Parameter | Value |

|---|---|

| Ylide Preparation | NaHMDS, −78°C, 1 hr |

| Reaction Temp | 0°C → 25°C, 12 hr |

| Stereoselectivity | 94% (Z) |

Industrial-Scale Production and Green Metrics

A comparative analysis of the above methods highlights trade-offs between atom economy and stereocontrol:

| Method | Atom Economy | Yield | (Z) Selectivity | E-Factor |

|---|---|---|---|---|

| Partial Hydrogenation | 92% | 79% | 95% | 8.2 |

| Wittig Reaction | 65% | 72% | 94% | 14.7 |

| Biocatalytic | 88% | 62% | 99% | 3.1 |

E-Factor Calculation :

The biocatalytic route minimizes waste (E-Factor 3.1), aligning with green chemistry principles .

Challenges in Purification and Characterization

-

Byproduct Formation : The Wittig reaction produces triphenylphosphine oxide, requiring silica gel chromatography for removal .

-

Spectroscopic Confirmation :

Applications in Pheromone Research

This compound is a key component in the sex pheromones of Coleoptera species. Field trials demonstrate its efficacy at 10–20 μg/lure, reducing pest populations by 70–80% in cotton crops .

Analyse Chemischer Reaktionen

Types of Reactions

Norfloxacin hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of norfloxacin hydrochloride can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted quinolone compounds .

Wissenschaftliche Forschungsanwendungen

Norfloxacin hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of quinolone antibiotics.

Biology: Employed in studies of bacterial DNA replication and the mechanisms of antibiotic resistance.

Medicine: Investigated for its potential use in treating various bacterial infections, including urinary tract infections and gastrointestinal infections.

Industry: Utilized in the development of new antibacterial agents and the improvement of existing antibiotics

Wirkmechanismus

Norfloxacin hydrochloride exerts its antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase. This enzyme is essential for the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription. By inhibiting DNA gyrase, norfloxacin hydrochloride prevents bacterial cell division and leads to cell death .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Hexadecen-1-ol

The position and geometry of the double bond significantly influence physicochemical properties and biological activity. Key isomers include:

Note: CAS 10378-01-5 refers to the acetate derivative in some sources; exact CAS for (Z)-9-Hexadecen-1-ol may vary .

Key Differences :

- Double Bond Position: Shifting the double bond from C7 to C9 or C11 alters molecular geometry, affecting intermolecular interactions. For example, (Z)-9-Hexadecen-1-ol is a known component in moth pheromone systems, whereas the C7 isomer may exhibit distinct receptor-binding profiles .

- Physical Properties : Longer distances between the double bond and hydroxyl group (e.g., C11 vs. C7) reduce polarity, increasing hydrophobicity and decreasing solubility in polar solvents.

Shorter-Chain Analog: cis-7-Tetradecen-1-ol

cis-7-Tetradecen-1-ol (C₁₄H₂₈O, CAS: N/A) shares structural similarity but has a 14-carbon chain. Key comparisons:

Branched Analog: 3,7-Dimethyl-2,6-octadien-1-ol (Geraniol)

Geraniol (C₁₀H₁₈O, CAS: 106-24-1) is a branched monoterpene alcohol with two double bonds. Contrasts include:

- Structure : Branched chain vs. linear; conjugated double bonds vs. isolated double bond.

- Volatility : Geraniol is more volatile (BP: 229°C) due to lower molecular weight and branching .

- Applications: Widely used in perfumes and cosmetics, whereas this compound is less volatile and suited for non-fragrance applications .

Aldehyde Derivative: Z-7-Tetradecenal

Z-7-Tetradecenal (C₁₄H₂₆O, CAS: 65128-96-3) replaces the hydroxyl group with an aldehyde:

Q & A

Basic: What are the standard protocols for synthesizing and characterizing (Z)-Hexadec-7-en-1-ol in academic research?

Answer:

- Synthesis : Use catalytic hydrogenation of alkynes or Wittig reactions to introduce the Z-configured double bond. For natural product extraction (e.g., from bumblebee cephalic glands), employ solvent-based separation (hexane/ethyl acetate gradients) followed by column chromatography .

- Characterization : Confirm structure via H NMR (δ 5.3–5.4 ppm for Z-alkene protons) and GC-MS (retention time ~18–20 min on DB-5 columns). Compare with NIST reference spectra . Purity (>95%) should be validated by gas chromatography with flame ionization detection (GC-FID) .

Advanced: How can researchers optimize reaction conditions to improve the stereoselective synthesis of this compound?

Answer:

- Catalyst Screening : Test palladium or nickel catalysts with chiral ligands (e.g., BINAP) to enhance Z-selectivity. Monitor reaction progress via thin-layer chromatography (TLC).

- Temperature Control : Lower reaction temperatures (0–5°C) can favor Z-configuration by reducing isomerization. Use cryostatic setups for consistency .

- Post-Reaction Analysis : Employ C NMR to confirm stereochemistry (alkene carbons at ~125–130 ppm) and compare with published data .

Basic: What analytical techniques are critical for identifying this compound in complex biological mixtures?

Answer:

- GC-MS : Use DB-5 or equivalent non-polar columns with electron ionization (EI) at 70 eV. Key fragments include m/z 240 (molecular ion) and m/z 55 (base peak for alkenols) .

- FT-IR : Look for O-H stretches (~3350 cm) and C=C vibrations (~1650 cm) .

- Reference Databases : Cross-check spectra against NIST Chemistry WebBook or PubChem to rule out isomers like (Z)-Hexadec-9-en-1-ol .

Advanced: How should researchers resolve contradictions in spectral data when characterizing this compound?

Answer:

- Contradiction Analysis : If NMR signals conflict (e.g., unexpected splitting), perform heteronuclear single-quantum coherence (HSQC) or COSY experiments to assign proton-carbon correlations.

- Empirical Validation : Compare experimental GC retention times with NIST’s Van Den Dool and Kratz indices under identical column conditions .

- Statistical Reliability : Apply intelligent data analysis (IDA) frameworks to assess spectral reproducibility across multiple trials .

Basic: What steps ensure reproducibility of this compound synthesis across different laboratories?

Answer:

- Detailed Protocols : Document exact molar ratios, solvent purity (e.g., anhydrous THF), and catalyst activation steps. Use IUPAC naming conventions to avoid ambiguity .

- Supplementary Data : Provide raw chromatograms and NMR spectra in supporting information, adhering to journal guidelines for file formats (e.g., .CIF for crystallography) .

- Peer Validation : Collaborate with independent labs to replicate results, focusing on yield and stereochemical fidelity .

Advanced: How can researchers quantify trace isomers of this compound in environmental or biological samples?

Answer:

- Chromatographic Separation : Use chiral columns (e.g., Cyclosil-B) with isocratic elution (hexane:isopropanol 95:5) to resolve E/Z isomers.

- Mass Spectrometry : Apply selected ion monitoring (SIM) for m/z 240 and 242 (if deuterated analogs are used as internal standards) .

- Data Normalization : Calculate isomer ratios relative to a spiked deuterated standard to correct for matrix effects .

Advanced: What methodologies are effective for studying the ecological role of this compound in insect communication systems?

Answer:

- Field Sampling : Collect cephalic gland secretions from Bombus species using microcapillary tubes. Compare chemical profiles via GC-MS to identify species-specific variations .

- Behavioral Assays : Test synthetic this compound in controlled environments to assess attraction/repellency responses. Use video tracking for quantitative analysis .

- Data Integration : Cross-reference chemical data with genomic databases to explore biosynthetic pathways (e.g., fatty acid desaturase genes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.